molecular formula C16H15N3OS B2684589 4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 701229-60-9

4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2684589
CAS No.: 701229-60-9
M. Wt: 297.38
InChI Key: NCCSVQVJFQDVMX-UHFFFAOYSA-N
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Description

This compound is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring. It also contains methoxyphenyl and methylphenyl groups attached to the triazole ring. The presence of these functional groups could influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromaticity of the triazole and phenyl rings, the electron-donating effect of the methoxy group, and the electron-releasing effect of the methyl group .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions, particularly those involving the nitrogen atoms in the ring. The methoxyphenyl and methylphenyl groups could also undergo reactions typical of aromatic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. For instance, the presence of the polar methoxy group could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Corrosion Inhibition

4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been explored as corrosion inhibitors for metals in acidic environments. Research indicates these compounds exhibit significant inhibition efficiency for mild steel corrosion in hydrochloric acid, attributed to their adsorption onto the metal surface following the Langmuir adsorption isotherm. This characteristic suggests potential applications in industrial processes where corrosion resistance is critical, particularly in the protection of steel structures and components in acidic conditions (Yadav, Behera, Kumar, & Sinha, 2013).

Antimicrobial Activities

The compound and its structurally related triazole derivatives have been synthesized and assessed for antimicrobial properties. Studies demonstrate these compounds exhibit moderate to good antimicrobial activity against a range of microorganisms. This highlights their potential utility in the development of new antimicrobial agents, contributing to the ongoing search for effective treatments against drug-resistant bacteria and other pathogens (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthetic and Medicinal Chemistry

This compound serves as a precursor in the synthesis of various complex molecules with potential pharmacological activities. The modification of this compound through alkylation and other chemical reactions yields new derivatives that have been characterized and evaluated for different biological activities, including antimicrobial and anticancer properties. This versatility underscores the compound’s significance in synthetic and medicinal chemistry for generating new bioactive molecules (Wurfer & Badea, 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it’s used as a pharmaceutical, the mechanism would depend on the biological target .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions would depend on the current applications of this compound. Potential areas could include medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-4-3-5-12(10-11)15-17-18-16(21)19(15)13-6-8-14(20-2)9-7-13/h3-10H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCSVQVJFQDVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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